[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine-derived methanone family, characterized by a sulfone group (1,1-dioxido) and aryl substituents. Its structure comprises:
- Benzothiazin core: A six-membered heterocyclic ring fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 4, respectively.
- 4-Ethoxyphenyl methanone at position 2, contributing electron-donating ethoxy (-OCH₂CH₃) effects and modulating solubility.
The sulfone group enhances polarity and stability, while the aryl substituents influence electronic and steric properties, making this compound relevant in medicinal chemistry (e.g., kinase inhibition) or materials science .
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO5S/c1-2-34-23-16-12-21(13-17-23)29(31)28-20-30(26-10-6-7-11-27(26)36(28,32)33)22-14-18-25(19-15-22)35-24-8-4-3-5-9-24/h3-20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNADNNRCUJWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation. The specific targets would depend on the functional groups attached to the ring.
Mode of Action
For instance, as a KATP channel activator, it could enhance potassium efflux, hyperpolarizing the cell and reducing cellular excitability.
Biochemical Pathways
These could include pathways related to cell signaling, energy metabolism, and ion transport.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with similar compounds, potential effects could include altered cell signaling, changes in ion transport, and effects on energy metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets. Additionally, factors such as diet, lifestyle, and microbiome composition can influence how a compound is absorbed and metabolized in the body.
Biological Activity
The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H23NO4S
- Molecular Weight : 481.57 g/mol
- CAS Number : 1207050-83-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in oxidative stress pathways and apoptosis, leading to its therapeutic effects against certain diseases.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antiparasitic Activity : The compound has shown effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. It acts as a noncompetitive inhibitor of trypanothione reductase (TR), increasing reactive oxygen species (ROS) levels, which contribute to parasite unviability .
- Antitumor Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including prostate cancer cells. The cytotoxic effects were evaluated using the sulforhodamine B (SRB) assay, indicating low micromolar concentrations are effective in inhibiting cell growth .
- Anti-allergic Properties : Novel derivatives based on this compound have been synthesized and tested for their anti-allergic effects in vivo. These compounds showed significant efficacy in reducing allergic asthma symptoms and related itching in animal models.
Case Study 1: Antiparasitic Activity
In a study assessing the antiparasitic effects of the compound, researchers synthesized several derivatives to evaluate their efficacy against Plasmodium falciparum (malaria) and Leishmania species. The results indicated that compounds with an EC50 below 10 μM displayed potent activity, suggesting a strong correlation between structural modifications and biological efficacy .
Case Study 2: Antitumor Activity
A series of tests were conducted on human PC-3 prostate cancer cells using the SRB assay to determine the antitumor potential of the compound. The findings revealed that certain derivatives had significant growth inhibition rates, with IC50 values indicating effective cytotoxicity at low concentrations .
Comparative Analysis
The biological activity of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be compared to similar compounds within its class:
| Compound Name | Activity Type | EC50/IC50 Values | Notes |
|---|---|---|---|
| Compound A | Antiparasitic | <10 μM | Effective against malaria parasites |
| Compound B | Antitumor | Low micromolar | Significant growth inhibition in PC-3 cells |
| Compound C | Anti-allergic | Effective | Reduces allergic reactions in vivo |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs and their differences are summarized below:
| Compound Name | Molecular Formula | Substituents (Benzothiazin Position 4) | Methanone Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₂₉H₂₃NO₅S | 4-Phenoxyphenyl | 4-Ethoxyphenyl | 497.56 | High steric bulk, ethoxy enhances lipophilicity |
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₄H₂₀FNO₃S | 4-Methylphenyl | 4-Ethylphenyl | 421.49 | Fluorine atom at position 7 increases electronegativity; methyl reduces bulk |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 4-Butylphenyl | Phenyl | 417.52 | Long alkyl chain (butyl) enhances hydrophobicity; unsubstituted phenyl |
| 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | C₂₉H₂₅NO₆S | 3,4,5-Trimethoxyphenyl | 4-Methylphenyl | 523.58 | Methoxy groups improve solubility; trimethoxy enhances electron donation |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, the 7-fluoro substituent in withdraws electrons, altering reactivity . Trimethoxyphenyl in provides strong electron-donating effects, which may enhance binding to polar targets compared to the phenoxyphenyl group .
- Steric and Lipophilicity Considerations: The 4-phenoxyphenyl group in the target compound introduces significant steric hindrance, possibly reducing rotational freedom but improving target selectivity.
Research Findings and Implications
- Stability: The sulfone group in all analogs enhances oxidative stability compared to non-sulfonated benzothiazines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
